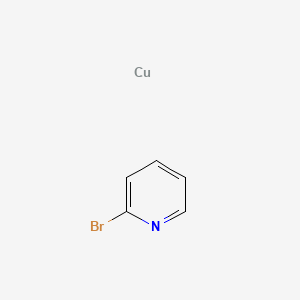
2-Bromopyridine--copper (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromopyridine–copper (1/1) is a coordination compound formed between 2-bromopyridine and copper. 2-Bromopyridine is an aryl bromide and isomer of bromopyridine with the formula BrC₅H₄N. It is a colorless liquid used as an intermediate in organic synthesis . Copper, on the other hand, is a transition metal known for its catalytic properties in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromopyridine can be synthesized from 2-aminopyridine via diazotization followed by bromination . The process involves the following steps:
Diazotization: 2-Aminopyridine is treated with sodium nitrite and hydrobromic acid at low temperatures to form a diazonium salt.
Bromination: The diazonium salt is then reacted with bromine to yield 2-bromopyridine.
Industrial Production Methods
Industrial production of 2-bromopyridine typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with butyllithium to form 2-lithiopyridine, a versatile reagent.
Oxidation Reactions: It can be oxidized to the N-oxide using suitable peracids.
Coupling Reactions: It participates in cross-coupling reactions such as the Negishi and Suzuki couplings.
Common Reagents and Conditions
Butyllithium: Used in substitution reactions to form 2-lithiopyridine.
Peracids: Used in oxidation reactions to form N-oxides.
Palladium and Copper Catalysts: Used in cross-coupling reactions.
Major Products Formed
2-Lithiopyridine: Formed from substitution reactions with butyllithium.
N-Oxides: Formed from oxidation reactions.
Coupled Products: Formed from cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-Bromopyridine–copper (1/1) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Used in the preparation of biologically active compounds like antimalarial agents.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromopyridine–copper (1/1) involves the coordination of 2-bromopyridine to the copper center. This coordination enhances the reactivity of the compound, making it a useful catalyst in various chemical reactions. The copper center facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopyridine: An isomer of 2-bromopyridine with the bromine atom at the 3-position.
Uniqueness
2-Bromopyridine is unique due to its specific reactivity and the position of the bromine atom, which makes it particularly useful in certain synthetic applications. Its coordination with copper further enhances its catalytic properties, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
36264-49-0 |
|---|---|
Fórmula molecular |
C5H4BrCuN |
Peso molecular |
221.54 g/mol |
Nombre IUPAC |
2-bromopyridine;copper |
InChI |
InChI=1S/C5H4BrN.Cu/c6-5-3-1-2-4-7-5;/h1-4H; |
Clave InChI |
IDIJNWFWDVPTOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)Br.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
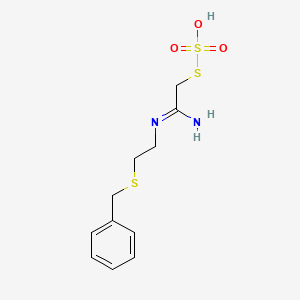
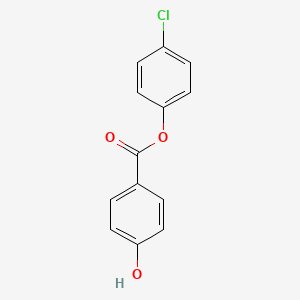
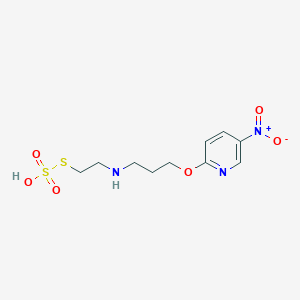

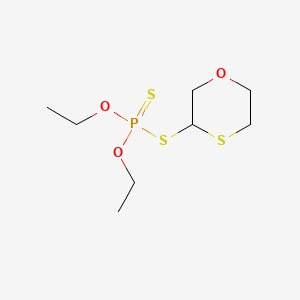

![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
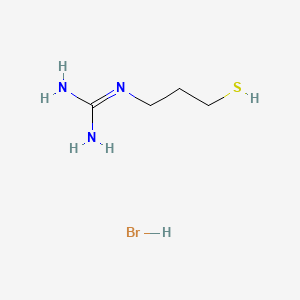
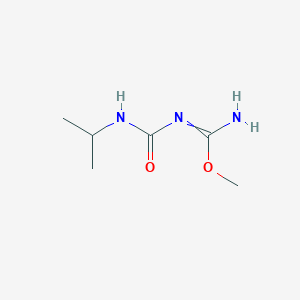
![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
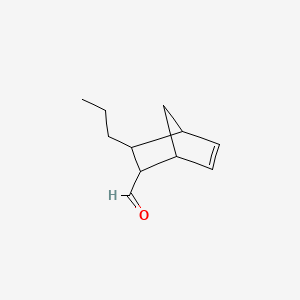
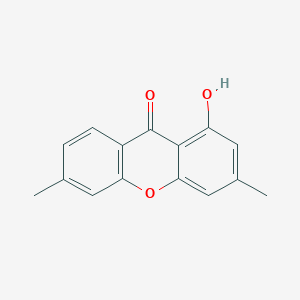
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
